
8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a trifluoromethyl group and a carboxylic acid group, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The trifluoromethyl group can be introduced via electrophilic substitution using reagents like trifluoromethyl iodide. The methylphenyl group can be added through Friedel-Crafts alkylation.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinoline ring or the carboxylic acid group, potentially forming alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, hydroxylated derivatives.
Aplicaciones Científicas De Investigación
8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible development as a pharmaceutical agent due to its quinoline core.
Industry: Use in the synthesis of dyes, pigments, or agrochemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For instance, if used as a drug, it might interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the carboxylic acid group can participate in hydrogen bonding with biological targets.
Comparación Con Compuestos Similares
Similar compounds include other quinoline derivatives like:
Quinine: An antimalarial drug.
Chloroquine: Another antimalarial agent.
Ciprofloxacin: An antibiotic.
Compared to these, 8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid might offer unique properties due to its specific substituents, potentially leading to different biological activities or improved pharmacokinetic profiles.
Propiedades
Fórmula molecular |
C18H12F3NO2 |
|---|---|
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
8-(3-methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C18H12F3NO2/c1-10-4-2-5-11(8-10)14-15(18(19,20)21)13(17(23)24)9-12-6-3-7-22-16(12)14/h2-9H,1H3,(H,23,24) |
Clave InChI |
JOGIBTXSYLDGOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C3C(=CC(=C2C(F)(F)F)C(=O)O)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


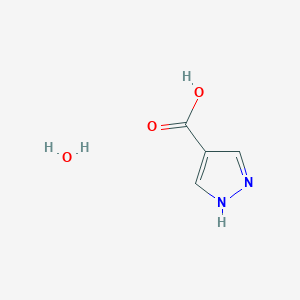

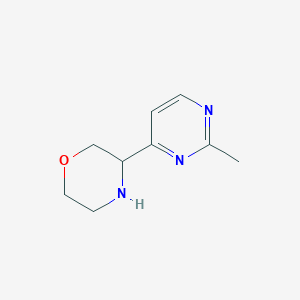
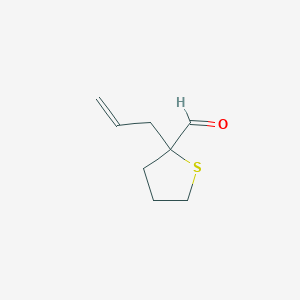
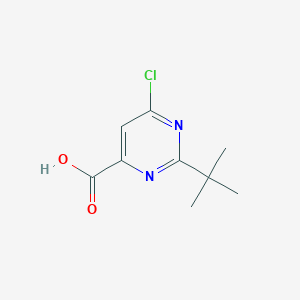
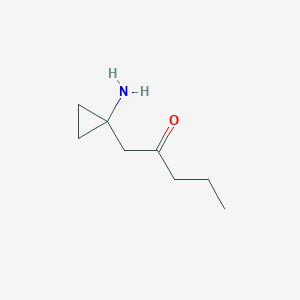
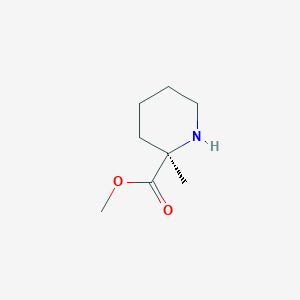
![2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B13201777.png)

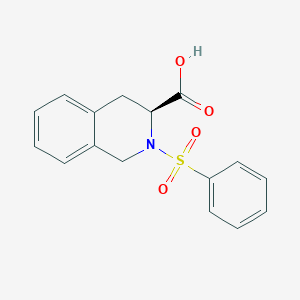

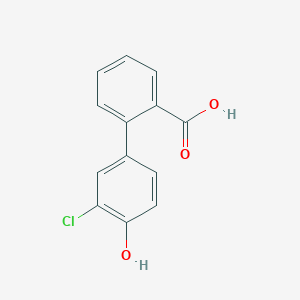

![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol](/img/structure/B13201809.png)
